N-(4-methylidenecyclohexyl)-3,4-dihydro-2H-1-benzopyran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylidenecyclohexyl)-3,4-dihydro-2H-1-benzopyran-2-carboxamide is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by a cyclohexyl ring with a methylidene group, a dihydrobenzopyran moiety, and a carboxamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylidenecyclohexyl)-3,4-dihydro-2H-1-benzopyran-2-carboxamide typically involves multiple steps, starting with the preparation of the cyclohexyl and benzopyran intermediates. The key steps include:
Formation of the Cyclohexyl Intermediate: This involves the reaction of cyclohexanone with a suitable methylidene donor under basic conditions to form the 4-methylidenecyclohexyl intermediate.
Synthesis of the Benzopyran Intermediate: The benzopyran moiety is synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.
Coupling Reaction: The final step involves coupling the cyclohexyl and benzopyran intermediates using a carboxamide-forming reagent such as carbonyldiimidazole (CDI) or a similar coupling agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylidenecyclohexyl)-3,4-dihydro-2H-1-benzopyran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylidene group can be oxidized to form a ketone or an alcohol, depending on the oxidizing agent used.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzopyran moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(4-methylidenecyclohexyl)-3,4-dihydro-2H-1-benzopyran-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-methylidenecyclohexyl)-3,4-dihydro-2H-1-benzopyran-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, leading to its potential anti-inflammatory effects.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation and immune response.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylidenecyclohexyl)cyclopropanecarboxamide
- N-(4-methylidenecyclohexyl)-1,3-benzothiazole-2-carboxamide
- 4-methyl-N-(4-methylidenecyclohexyl)thiophene-2-carboxamide
Uniqueness
N-(4-methylidenecyclohexyl)-3,4-dihydro-2H-1-benzopyran-2-carboxamide stands out due to its unique combination of a cyclohexyl ring, benzopyran moiety, and carboxamide group
Properties
IUPAC Name |
N-(4-methylidenecyclohexyl)-3,4-dihydro-2H-chromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-12-6-9-14(10-7-12)18-17(19)16-11-8-13-4-2-3-5-15(13)20-16/h2-5,14,16H,1,6-11H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPFFRIKZLKRHEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC(CC1)NC(=O)C2CCC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.